Product packaging for 7alpha,24-Dihydroxycholesterol(Cat. No.:)

7alpha,24-Dihydroxycholesterol

Cat. No.: B1263379
M. Wt: 418.7 g/mol
InChI Key: ZNCHPOYZMVVJCK-ZANKPZNPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7alpha,24-Dihydroxycholesterol (also known as cholest-5-ene-3ß,7α,24(S)-triol) is a significant dihydroxylated oxysterol that serves as a key intermediate in specialized metabolic pathways. Its primary research value lies in the study of bile acid synthesis, particularly the alternative pathway for the elimination of cholesterol from the brain . This compound is formed through the 7α-hydroxylation of 24(S)-hydroxycholesterol, a reaction in the liver that is selectively catalyzed by the enzyme cholesterol 7-alpha-hydroxylase (CYP7A1) . As a critical metabolite, it enables researchers to investigate the intricate regulation of CYP7A1 and the broader network of sterol hydroxylases involved in maintaining cholesterol homeostasis. Furthermore, this compound provides a valuable tool for probing the role of oxysterols in lipid signaling and their potential implications in neurological and hepatic health. This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H46O3 B1263379 7alpha,24-Dihydroxycholesterol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H46O3

Molecular Weight

418.7 g/mol

IUPAC Name

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

InChI

InChI=1S/C27H46O3/c1-16(2)23(29)9-6-17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h15-17,19-25,28-30H,6-14H2,1-5H3/t17-,19+,20-,21+,22+,23?,24-,25+,26+,27-/m1/s1

InChI Key

ZNCHPOYZMVVJCK-ZANKPZNPSA-N

Isomeric SMILES

C[C@H](CCC(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O

Origin of Product

United States

Enzymatic Synthesis Pathways of 7alpha,24 Dihydroxycholesterol

Primary Biosynthetic Route: Cytochrome P450 39A1 (CYP39A1)-Mediated Hydroxylation of 24-Hydroxycholesterol (B1141375)

The principal pathway for the synthesis of 7alpha,24-dihydroxycholesterol involves the action of Cytochrome P450 39A1 (CYP39A1). nih.gov This enzyme specifically targets 24-hydroxycholesterol, a key oxysterol derived from cholesterol metabolism, particularly in the brain. nih.govmdpi.com

Substrate Specificity of CYP39A1 for (24S)-Hydroxycholesterol

CYP39A1 exhibits a notable substrate preference for (24S)-hydroxycholesterol. uniprot.orgnih.govebi.ac.uk This stereoisomer of 24-hydroxycholesterol is the major product of cholesterol 24-hydroxylase (CYP46A1) activity in the brain. nih.govmdpi.comwikipedia.org The high specificity of CYP39A1 for the (24S)-isomer ensures the efficient conversion of this brain-derived oxysterol into downstream metabolites. uniprot.orgidentifiers.org While CYP39A1 can also act on other oxysterols like 25-hydroxycholesterol (B127956) and 27-hydroxycholesterol (B1664032), its primary and most efficient substrate is (24S)-hydroxycholesterol. wikipedia.org

Mechanistic Enzymology of CYP39A1 Catalysis

CYP39A1 is a monooxygenase, a class of enzymes that catalyze the insertion of one atom of molecular oxygen into a substrate. wikipedia.orggenecards.org The catalytic process requires two electrons, which are supplied by NADPH via the enzyme cytochrome P450 reductase (CPR). uniprot.orgstjohnslabs.com The core of the enzyme contains a heme-iron center, which is crucial for its catalytic activity. ebi.ac.ukwikipedia.org The reaction mechanism involves the binding of the (24S)-hydroxycholesterol substrate to the active site of CYP39A1. Subsequently, molecular oxygen binds to the heme iron, and through a series of electron transfers from NADPH-cytochrome P450 reductase, a highly reactive oxygen species is generated. This species then abstracts a hydrogen atom from the 7-alpha position of the sterol ring, followed by the insertion of a hydroxyl group, yielding (24S)-7alpha-dihydroxycholesterol. uniprot.orgidentifiers.org

Interactive Data Table: CYP39A1 Catalytic Reaction
Reactant Enzyme Cofactor Product
(24S)-Hydroxycholesterol CYP39A1 NADPH, O2 (24S)-7alpha,24-Dihydroxycholesterol

Cellular and Tissue-Specific Expression and Localization of CYP39A1

CYP39A1 is an endoplasmic reticulum membrane protein. wikipedia.orggenecards.org Its expression is most prominently observed in the liver, where it plays a crucial role in the catabolism of oxysterols transported from other tissues. nih.govuniprot.orgproteinatlas.org Specifically, 24-hydroxycholesterol produced in the brain crosses the blood-brain barrier and is transported to the liver for further metabolism, with CYP39A1 being the key enzyme in this process. nih.govmdpi.com In addition to the liver, CYP39A1 expression has been detected in various other tissues, although at lower levels. These include the parotid gland, stomach, small intestine, and pancreas. wikipedia.orggenecards.org

Interactive Data Table: Tissue Expression of CYP39A1
Tissue Expression Level Reference
Liver High nih.govuniprot.orgproteinatlas.org
Parotid Gland Detected wikipedia.orggenecards.org
Stomach Detected genecards.org
Small Intestine Detected genecards.org
Pancreas Detected genecards.org

Contribution of Cholesterol 7alpha-Hydroxylase (CYP7A1) to this compound Formation

While CYP39A1 is the primary enzyme responsible for the 7-alpha hydroxylation of 24-hydroxycholesterol, another cytochrome P450 enzyme, Cholesterol 7alpha-hydroxylase (CYP7A1), can also contribute to the formation of this compound. nih.gov

Catalytic Activity of CYP7A1 Towards 24-Hydroxycholesterol Isomers

CYP7A1, which is the rate-limiting enzyme in the classic pathway of bile acid synthesis from cholesterol, has been shown to possess 7alpha-hydroxylase activity towards both the (24S)- and (24R)-isomers of 24-hydroxycholesterol. nih.govresearchgate.netmedchemexpress.com Studies using human CYP7A1 expressed in both E. coli and COS cells have confirmed this activity. nih.govmedchemexpress.com Interestingly, similar to CYP39A1, CYP7A1 also shows a preference for the (24S)-isomer of 24-hydroxycholesterol. nih.govmedchemexpress.com This finding was significant as CYP7A1 was previously thought to be specific for cholesterol and cholestanol. nih.govmedchemexpress.com

Context of CYP7A1 in Hepatic Microsomal Metabolism

CYP7A1 is located in the endoplasmic reticulum (microsomes) of hepatocytes. nih.govgenecards.org Its primary role is the 7-alpha hydroxylation of cholesterol, the initial and committed step in the major pathway of bile acid synthesis. nih.govnih.govjci.org The ability of CYP7A1 to also metabolize 24-hydroxycholesterol suggests that a portion of this oxysterol can be channeled into the bile acid synthesis pathway via the action of CYP7A1. nih.govmedchemexpress.com This provides an alternative route for the conversion of 24-hydroxycholesterol to 7alpha-hydroxylated bile acids, complementing the primary pathway mediated by CYP39A1. nih.gov

Differentiation from Biosynthesis of Related Oxysterols (e.g., 7alpha,25-Dihydroxycholesterol)

The biosynthesis of this compound and 7alpha,25-dihydroxycholesterol (B1664703), while both resulting in dihydroxylated forms of cholesterol, proceed via separate enzymatic pathways involving different initial substrates and key hydroxylating enzymes. Understanding these differences is crucial for elucidating their distinct physiological roles.

The primary pathway for the formation of This compound begins with the hydroxylation of cholesterol in the brain. nih.gov The enzyme cholesterol 24-hydroxylase (CYP46A1) converts cholesterol into (24S)-hydroxycholesterol. nih.govmdpi.comscienceopen.com This oxysterol then crosses the blood-brain barrier into the circulation and is transported to the liver for further metabolism. nih.govscienceopen.com In the liver, (24S)-hydroxycholesterol undergoes 7alpha-hydroxylation catalyzed by the enzyme 24-hydroxycholesterol 7-alpha-hydroxylase (CYP39A1) to form this compound. nih.govuniprot.orgwikipedia.org This pathway is a significant part of cholesterol elimination from the brain. uniprot.orgebi.ac.uk Research has also shown that cholesterol 7alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the primary bile acid synthesis pathway, can metabolize 24-hydroxycholesterol to this compound. nih.gov

In contrast, the biosynthesis of 7alpha,25-dihydroxycholesterol primarily follows a different sequence. The main route involves the initial 25-hydroxylation of cholesterol by the enzyme cholesterol 25-hydroxylase (CH25H) , producing 25-hydroxycholesterol. mdpi.combiorxiv.orgnih.gov Subsequently, the enzyme oxysterol 7-alpha-hydroxylase (CYP7B1) catalyzes the 7alpha-hydroxylation of 25-hydroxycholesterol to yield 7alpha,25-dihydroxycholesterol. mdpi.combiorxiv.orguniprot.orgwikipedia.org This pathway is crucial for producing a key ligand for the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2 or GPR183), which plays a role in adaptive immunity. biorxiv.orguniprot.org

An alternative, less direct pathway for 7alpha,25-dihydroxycholesterol synthesis also exists. This route starts with the 7alpha-hydroxylation of cholesterol by CYP7A1 to form 7alpha-hydroxycholesterol. mdpi.comnih.gov This intermediate is then hydroxylated at the C25 position by the enzyme CYP3A4 (in humans) to produce 7alpha,25-dihydroxycholesterol. scienceopen.commdpi.comnih.gov

The key distinctions between the synthesis of these two oxysterols lie in the initial substrate for 7alpha-hydroxylation and the specific cytochrome P450 enzyme that performs this crucial step. For this compound, the substrate is 24-hydroxycholesterol and the enzyme is primarily CYP39A1. For 7alpha,25-dihydroxycholesterol, the main substrate is 25-hydroxycholesterol, and the enzyme is CYP7B1.

The following table summarizes the key enzymatic differences in the main biosynthetic pathways of this compound and 7alpha,25-dihydroxycholesterol.

FeatureThis compound Biosynthesis7alpha,25-Dihydroxycholesterol Biosynthesis (Main Pathway)
Initial Substrate Cholesterol (in the brain)Cholesterol
First Intermediate (24S)-Hydroxycholesterol25-Hydroxycholesterol
Enzyme for Initial Hydroxylation Cholesterol 24-hydroxylase (CYP46A1)Cholesterol 25-hydroxylase (CH25H)
Substrate for 7α-hydroxylation (24S)-Hydroxycholesterol25-Hydroxycholesterol
Key 7α-hydroxylase Enzyme 24-hydroxycholesterol 7-alpha-hydroxylase (CYP39A1)Oxysterol 7-alpha-hydroxylase (CYP7B1)
Primary Location Brain (initial step), Liver (second step)Various tissues, including lymphoid organs
Alternative Pathway Enzyme CYP7A1 can also catalyze 7α-hydroxylationAlternative pathway involves CYP7A1 and CYP3A4

Metabolic Transformations and Downstream Pathways of 7alpha,24 Dihydroxycholesterol

Role as an Intermediate in Bile Acid Biosynthesis Pathways

7alpha,24-Dihydroxycholesterol serves as a key junction point in the intricate network of bile acid synthesis. Bile acids, which are synthesized in the liver from cholesterol, are essential for the digestion and absorption of dietary fats and fat-soluble vitamins. There are two major pathways for bile acid synthesis: the classic (or neutral) pathway and the alternative (or acidic) pathway. This compound is a component of the alternative pathway.

Conversion to Key Bile Acid Precursors (e.g., 4-cholesten-7alpha,24(S)-diol-3-one)

A crucial step in the metabolic journey of this compound is its conversion to 4-cholesten-7alpha,24(S)-diol-3-one. This transformation is catalyzed by the enzyme 3 beta-hydroxysteroid dehydrogenase type 7 (HSD3B7). uniprot.org This enzymatic reaction involves the oxidation and isomerization of this compound. reactome.org The product of this reaction, 4-cholesten-7alpha,24(S)-diol-3-one, is a significant precursor in the branched pathway leading to the synthesis of primary bile acids. reactome.org

Precursor Role for Primary Bile Acids (Cholic Acid and Chenodeoxycholic Acid)

From 4-cholesten-7alpha,24(S)-diol-3-one, the synthetic route diverges, leading to the two primary bile acids: cholic acid and chenodeoxycholic acid. reactome.org The determination of which bile acid will be synthesized is dependent on the action of the enzyme sterol 12-alpha-hydroxylase (CYP8B1). nih.govuniprot.org

Synthesis of Cholic Acid: If CYP8B1 is present and active, it catalyzes the 12-alpha-hydroxylation of 4-cholesten-7alpha,24(S)-diol-3-one, which ultimately leads to the formation of cholic acid. reactome.orgnih.gov

Synthesis of Chenodeoxycholic Acid: In the absence of 12-alpha-hydroxylation by CYP8B1, the metabolic pathway proceeds to form chenodeoxycholic acid. reactome.orgnih.gov

This regulatory step highlights the importance of this compound as a precursor that can be directed towards the synthesis of either of the two primary bile acids, depending on the enzymatic machinery present.

Integration within the Alternative Bile Acid Synthesis Pathway

The alternative pathway of bile acid synthesis is initiated by the hydroxylation of cholesterol at various positions, including the 24-position, to form oxysterols. One such oxysterol, 24-hydroxycholesterol (B1141375), is a major product of cholesterol metabolism in the brain. reactome.orgnih.gov This oxysterol is then transported to the liver, where it is further metabolized.

The enzyme 24-hydroxycholesterol 7-alpha-hydroxylase (CYP39A1) catalyzes the 7-alpha hydroxylation of 24-hydroxycholesterol to form this compound. nih.govuniprot.org This step is a key entry point for brain-derived cholesterol into the bile acid synthesis pathway. Therefore, this compound is a central molecule that integrates cholesterol from the central nervous system into the hepatic bile acid pool.

Link to Neural Cholesterol Clearance and Transport to the Liver for Catabolism

The brain represents a distinct cholesterol pool within the body, and its homeostasis is critical for normal neurological function. Unlike other tissues, the brain has a very limited capacity to catabolize cholesterol. Therefore, the elimination of excess cholesterol from the brain is a vital process.

24-hydroxycholesterol is the primary metabolite for cholesterol excretion from the brain. nih.gov It is formed by the action of the enzyme cholesterol 24-hydroxylase (CYP46A1) on cholesterol within the brain. nih.gov Due to its more polar nature compared to cholesterol, 24-hydroxycholesterol can cross the blood-brain barrier and enter the circulation.

Cellular and Systemic Physiological Roles of 7alpha,24 Dihydroxycholesterol

Contribution to Brain Cholesterol Homeostasis and Efflux Mechanisms

The brain operates as a distinct cholesterol compartment, largely isolated from peripheral circulation by the blood-brain barrier (BBB). oup.com This necessitates a specialized mechanism for cholesterol removal to prevent its potentially toxic accumulation.

Role in Maintaining Sterol Balance within the Central Nervous System

The primary mechanism for cholesterol efflux from the central nervous system (CNS) involves its enzymatic conversion to the more polar oxysterol, 24(S)-hydroxycholesterol (24-OHC), a reaction catalyzed by the neuron-specific enzyme cholesterol 24-hydroxylase (CYP46A1). oup.comwikipedia.org Unlike cholesterol, 24-OHC can efficiently cross the BBB to enter the systemic circulation. oup.comwikipedia.orgresearchgate.net This process is fundamental to maintaining the sterol balance within the CNS. researchgate.net

Once in the periphery, 24-OHC is transported to the liver for further metabolism and elimination. mdpi.com A key step in this catabolic pathway is the 7α-hydroxylation of 24-OHC to form 7alpha,24-dihydroxycholesterol. nih.gov This conversion represents a critical link in the chain of events that allows for the ultimate disposal of brain-derived cholesterol, thereby contributing significantly to the brain's cholesterol homeostasis. nih.gov The net flux of 24-OHC out of the brain is a well-established physiological process for cholesterol removal. ki.se

Implications for Neurosteroid Metabolism

The metabolism of oxysterols in the brain is a complex process involving several cytochrome P450 enzymes. While the initial formation of 24-OHC from cholesterol occurs in the brain, its subsequent conversion to this compound primarily takes place in the liver. nih.govuniprot.org However, the enzymes involved are part of the broader family of steroid and oxysterol hydroxylases that are critical to neurosteroid metabolism.

For instance, the enzyme CYP7B1, which is expressed in the brain, catalyzes the 7α-hydroxylation of various neurosteroids, including dehydroepiandrosterone (B1670201) (DHEA) and pregnenolone. pnas.org CYP7B1 can also metabolize 27-hydroxycholesterol (B1664032) (27-OHC), another important oxysterol, into 7α-hydroxy-3-oxo-4-cholestenoic acid within the brain. mdpi.com While CYP7B1 shows little activity toward 24-OHC, its presence highlights the brain's capacity for 7α-hydroxylation reactions. mdpi.com The specific 7α-hydroxylation of 24-OHC is catalyzed in the liver by different enzymes, namely CYP7A1 and CYP39A1, which are considered part of the systemic elimination machinery rather than local neurosteroid processing. nih.govuniprot.orgmdpi.com

Involvement in Systemic Oxysterol Homeostasis and Regulatory Networks

Systemically, this compound is a key intermediate in the catabolism of brain-derived 24-OHC. After exiting the brain, 24-OHC travels to the liver, where it is efficiently metabolized. mdpi.comnih.gov In the liver, cholesterol 7α-hydroxylase (CYP7A1) and oxysterol 7α-hydroxylase (CYP39A1) catalyze the introduction of a hydroxyl group at the 7α position of 24-OHC, yielding this compound. nih.govuniprot.org

EnzymeFunctionPrimary Location of ActivityReference
CYP46A1 (Cholesterol 24-hydroxylase)Converts cholesterol to 24(S)-hydroxycholesterolBrain (Neurons) oup.com
CYP7A1 (Cholesterol 7α-hydroxylase)Converts 24-hydroxycholesterol (B1141375) to this compoundLiver nih.gov
CYP39A1 (Oxysterol 7α-hydroxylase)Catalyzes 7α-hydroxylation of 24(S)-hydroxycholesterolLiver uniprot.org
CYP7B1 (Oxysterol 7α-hydroxylase)Metabolizes neurosteroids (e.g., DHEA, pregnenolone) and 27-hydroxycholesterolBrain, Liver pnas.orgmdpi.com

Interactions with Cellular Signaling Pathways

This compound participates in cellular signaling primarily through the metabolism of its precursor, 24-OHC, which is an active signaling molecule.

Indirect Modulation of Nuclear Receptors (e.g., Liver X Receptors, via 24-Hydroxycholesterol)

Liver X Receptors (LXRs) are nuclear receptors that function as cellular cholesterol sensors. researchgate.net The precursor to this compound, 24(S)-hydroxycholesterol, is a potent physiological agonist for both LXRα and LXRβ. wikipedia.orgnih.govjpp.krakow.pl When 24-OHC binds to and activates LXRs, it triggers a transcriptional program that promotes cholesterol efflux and transport, for example by increasing the expression of ABCA1 and ABCG1 transporters. jpp.krakow.pl

The formation of this compound from 24-OHC is a catabolic process that removes the LXR agonist. nih.gov By metabolizing 24-OHC, enzymes like CYP7A1 and CYP39A1 effectively terminate its signaling activity through LXRs. nih.govuniprot.org In this manner, the synthesis of this compound serves as a mechanism for signal termination, indirectly modulating the LXR pathway by controlling the availability of its ligand.

Influence on Sterol Regulatory Element-Binding Protein (SREBP) Processing (indirectly through its precursor 24-OHC)

The Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is a master transcriptional regulator of cholesterol biosynthesis. mdpi.com High levels of certain oxysterols, including 24-OHC, can suppress the processing and activation of SREBP-2, thus reducing the expression of genes involved in cholesterol synthesis, such as HMG-CoA reductase. wikipedia.orgnih.gov This is a key feedback mechanism to prevent cholesterol over-accumulation. mdpi.com

Distinction from G Protein-Coupled Receptor 183 (GPR183) Ligand Activity

The G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced molecule 2 (EBI2), plays a crucial role in the adaptive immune response by guiding the migration of various immune cells. nih.govguidetopharmacology.org The primary endogenous ligand that potently activates this receptor is 7alpha,25-dihydroxycholesterol (B1664703) (7α,25-OHC), not this compound. nih.govtargetmol.comsigmaaldrich.com

Biochemical and pharmacological studies have firmly established 7α,25-OHC as the most potent and selective natural agonist for GPR183, exhibiting high-affinity binding in the picomolar range. nih.govtargetmol.comsigmaaldrich.com This specific interaction triggers downstream signaling pathways, such as Gi/o protein coupling, which are essential for immune cell trafficking. nih.gov The synthesis of 7α,25-OHC involves the sequential action of two enzymes: cholesterol 25-hydroxylase (CH25H) and 25-hydroxycholesterol (B127956) 7-alpha-hydroxylase (CYP7B1). mdpi.comaai.org The spatially regulated expression of these enzymes creates a concentration gradient of 7α,25-OHC within lymphoid tissues, which directs the precise positioning of B cells, T cells, and dendritic cells. nih.govaai.org

In contrast, this compound does not serve as a primary ligand for GPR183. While both are dihydroxylated oxysterols, the specific position of the second hydroxyl group (at C-25 versus C-24) is critical for receptor binding and activation. The specificity of the GPR183 binding pocket accommodates the structure of 7α,25-OHC, which acts as a chemokine to direct immune cell movement. targetmol.com Therefore, the physiological functions mediated by GPR183 activation are attributed to 7α,25-dihydroxycholesterol and, to a lesser extent, 7α,27-dihydroxycholesterol, distinguishing its activity profile from that of this compound. aai.org

Mechanistic Involvement in Inflammatory Processes and Oxidative Stress Responses

The involvement of this compound in inflammation and oxidative stress is primarily understood through its metabolic relationship with its precursor, 24-hydroxycholesterol (24-OHC). 24-OHC is the main product of cholesterol oxidation in the brain and its subsequent metabolism, including the formation of this compound, links it to inflammatory and oxidative pathways. frontiersin.orgnih.gov

Research has demonstrated that 24-OHC possesses proinflammatory properties. encyclopedia.pub In studies using primary human neural cells, which include a co-culture of neurons and glia, 24-OHC was shown to induce the expression of a family of pro-inflammatory genes. nih.gov These include key mediators of inflammatory responses such as cyclooxygenase-2 (COX-2) and cytosolic phospholipase A2. nih.gov Furthermore, 24-OHC treatment led to an elevation in the expression of the beta-amyloid precursor protein (APP), which is centrally implicated in the pathology of Alzheimer's disease. nih.gov

In other cell models, such as human monocyte-derived macrophages (THP-1 cells), 24-OHC has been shown to stimulate the production of the proinflammatory cytokine Interleukin-8 (IL-8). encyclopedia.pub Similarly, experiments on human neuroblastoma cells revealed that 24-OHC can induce the expression of pro-inflammatory mediators through pathways involving Toll-like receptor-4 (TLR4). plos.org As this compound is a direct metabolite of 24-OHC, its presence and concentration are inherently linked to the pro-inflammatory activity initiated by its precursor. frontiersin.org

The link between this compound and cellular oxidative stress is also primarily indirect, stemming from the actions of 24-OHC. Oxidative stress and neuroinflammation are recognized as mutually reinforcing processes that contribute to neurodegeneration. nih.gov High concentrations of 24-OHC have been shown to be neurotoxic, causing cell death that is mediated by an increase in free radicals. frontiersin.org

More specifically, 24-OHC can significantly amplify the neurotoxic effects of the amyloid-beta (Aβ) peptide. nih.gov This potentiation is attributed to its ability to strongly enhance the intracellular generation of reactive oxygen species (ROS), particularly through the activation of NADPH oxidase. nih.gov The resulting increase in ROS, such as hydrogen peroxide, disrupts the cellular redox balance and exacerbates Aβ-induced neuronal damage, including apoptosis and necrosis. nih.gov This pro-oxidant effect underscores the role of 24-OHC in creating a neurotoxic environment. plos.orgnih.gov Given that this compound is a downstream product, its formation occurs within a metabolic context marked by the oxidative stress induced by its precursor.

Association with Neurodegenerative Conditions

Dysregulation of cholesterol metabolism in the brain is increasingly recognized as a key factor in the pathogenesis of several neurodegenerative diseases. researchgate.netdntb.gov.ua As metabolites of brain cholesterol, oxysterols like this compound serve as important indicators and potential participants in these disease processes. frontiersin.orgresearchgate.net

Alterations in the levels of specific oxysterols have been documented in various neurodegenerative disorders. While the levels of some oxysterols like 27-hydroxycholesterol tend to increase in Alzheimer's disease brains, the concentration of the major brain oxysterol, 24-OHC, often decreases, which is thought to be a consequence of the loss of metabolically active neurons. researchgate.netresearchgate.net

Notably, specific changes involving this compound have been observed in animal models of neurodegeneration. In a mouse model for multiple sclerosis, experimental autoimmune encephalomyelitis, the spinal cord tissue showed an enhanced concentration of 7α,24-dihydroxycholesterol alongside other 7α-hydroxylated oxysterols. mdpi.com This suggests a specific upregulation of this metabolic pathway during the neuroinflammatory and neurodegenerative processes of the disease. Furthermore, studies have identified 7α,24-dihydroxycholesterol specifically within the cerebrospinal fluid (CSF) of mice, indicating it is part of the brain's metabolic output. frontiersin.org Although one study on Parkinson's disease did not detect 7α,24S-dihydroxycholesterol in human CSF, it did identify a downstream metabolite, suggesting that the metabolic pathway is active in the human central nervous system. frontiersin.org

Neurodegenerative Condition ModelBrain Region/FluidObserved Change in 7α,24-dihydroxycholesterolReference
Experimental Autoimmune Encephalomyelitis (Multiple Sclerosis Model)Mouse Spinal CordEnhanced Concentration mdpi.com
General Brain Metabolism StudyMouse Cerebrospinal Fluid (CSF)Identified (Present) frontiersin.org

Potential Impact on Immune Cell Function (as a class of bioactive oxysterols)

Oxysterols, which are oxidized derivatives of cholesterol, have emerged as significant lipid mediators in the immune system. nih.govmdpi.com Far from being mere byproducts of cholesterol metabolism, these molecules actively regulate the development, migration, and function of various immune cells. nih.govnih.govnih.gov They exert their influence by interacting with specific receptors, most notably the Liver X Receptors (LXRs) and the G protein-coupled receptor EBI2 (Epstein-Barr virus-induced gene 2, also known as GPR183). nih.govmdpi.com While many oxysterols engage these pathways, specific molecules have distinct and crucial roles in orchestrating immune responses.

The compound 7α,24-dihydroxycholesterol is one such bioactive oxysterol. Its synthesis involves the enzyme CYP39A1, an oxysterol 7α-hydroxylase that specifically catalyzes the 7α-hydroxylation of 24-hydroxycholesterol. cyagen.comnih.gov Notably, CYP39A1 itself is considered to play a role in the immune response. cyagen.comnih.gov Research has detected enhanced concentrations of 7α,24-dihydroxycholesterol in the spinal cord of mice with experimental autoimmune encephalomyelitis, a model for multiple sclerosis, indicating its presence at sites of inflammation. nih.gov

Much of the detailed understanding of how 7α-hydroxylated oxysterols regulate immune cell trafficking comes from extensive studies of the closely related compound, 7α,25-dihydroxycholesterol (7α,25-OHC). This molecule is recognized as the most potent endogenous ligand for the EBI2 receptor. nih.govnih.gov The interaction between 7α,25-OHC and EBI2 is a critical chemotactic axis, meaning it directs the movement of immune cells. nih.govtargetmol.comscientificlabs.co.uk Immune cells such as B cells, T cells, and dendritic cells express EBI2 and migrate toward areas of higher 7α,25-OHC concentration. nih.govaai.org This system is crucial for positioning these cells correctly within secondary lymphoid organs like the spleen and lymph nodes, thereby ensuring effective immune surveillance and response. nih.govuniprot.org

The synthesis and degradation of these oxysterols create the necessary concentration gradients for cell migration. For instance, 7α,25-OHC is synthesized by specific cells, such as stromal cells in lymphoid tissues, through the sequential action of the enzymes cholesterol 25-hydroxylase (CH25H) and CYP7B1. nih.govaai.orgresearchgate.net Its subsequent inactivation by enzymes like HSD3B7 in other areas helps maintain the gradient that guides EBI2-expressing cells. nih.govencyclopedia.pub A disruption in this delicate balance can impair humoral immune responses. nih.govencyclopedia.pub

Detailed Research Findings

The impact of the 7α,25-OHC/EBI2 axis has been documented across several key immune cell types:

B Cells: The migration of B cells is heavily dependent on EBI2. Following activation, B cells are guided by 7α,25-OHC to specific locations within lymph nodes and the spleen, such as the outer follicular regions. This precise positioning is essential for them to interact with T cells and subsequently differentiate into antibody-producing plasma cells. nih.govnih.gov Mice lacking either EBI2 or the enzyme CH25H (and thus unable to produce 7α,25-OHC) show faulty B cell positioning and a diminished plasma cell response to immune challenges. nih.gov

T Cells: Subsets of both CD4+ and CD8+ T cells also express EBI2 and are responsive to the migratory pull of 7α,25-OHC. nih.govnih.gov This migration is vital for coordinating adaptive immune responses. Furthermore, 7α,25-dihydroxycholesterol has been shown to block the early steps of T-cell activation. scientificlabs.co.uk In autoimmune disease models, a deficiency in the enzyme CH25H, leading to a lack of 7α,25-OHC, resulted in significantly less severe disease, highlighting the pathway's role in inflammatory processes. nih.gov

Dendritic Cells (DCs) and Macrophages: As key antigen-presenting cells of the innate immune system, the positioning of DCs and macrophages is critical. These cells also express EBI2 and migrate in response to 7α,25-OHC. nih.gov This directed migration helps initiate adaptive immunity by bringing antigens to T cells in the lymph nodes. In the context of infections, the EBI2 pathway plays a protective role. For example, activation of EBI2 by 7α,25-OHC in human monocytes can restrict the growth of M. tuberculosis by reducing inflammatory cytokines and enhancing autophagy. mdpi.comnih.govencyclopedia.pub

The following table summarizes the key research findings on the function of these bioactive oxysterols in the immune system.

Immune Cell TypeOxysterolReceptorKey Research Finding
B Cells 7α,25-dihydroxycholesterolEBI2 (GPR183)Directs migration of activated B cells to outer follicular regions of the spleen, which is critical for mounting an effective plasma cell response. nih.govnih.gov
T Cells 7α,25-dihydroxycholesterolEBI2 (GPR183)Promotes the migration of EBI2-expressing CD4+ and CD8+ T cells; can block early stages of T-cell activation. nih.govnih.govscientificlabs.co.uk
Dendritic Cells 7α,25-dihydroxycholesterolEBI2 (GPR183)Functions as a chemoattractant, guiding dendritic cell migration to initiate adaptive immune responses. nih.govscientificlabs.co.uk
Monocytes/Macrophages 7α,25-dihydroxycholesterolEBI2 (GPR183)Reduces intracellular growth of M. tuberculosis by decreasing IFN-β and IL-10 expression and promoting autophagy. mdpi.comnih.gov
General (Autoimmunity) 7α,24-dihydroxycholesterolNot specifiedFound in elevated concentrations in the central nervous system during experimental autoimmune encephalomyelitis. nih.gov

Regulatory Mechanisms Governing 7alpha,24 Dihydroxycholesterol Metabolism

Post-Transcriptional and Post-Translational Regulatory Mechanisms

Research on the post-transcriptional and post-translational regulation specifically of CYP39A1 is limited. While such regulatory layers are known to be crucial for many enzymes in lipid metabolism, direct evidence for their role in modulating CYP39A1 activity is not yet well-established.

General principles of post-transcriptional regulation in lipid metabolism often involve microRNAs (miRNAs) and RNA-binding proteins that can affect mRNA stability and translation. nih.gov For instance, other enzymes in the bile acid synthesis pathway, like CYP7A1, are subject to post-transcriptional regulation. nih.govresearchgate.net Similarly, post-translational modifications are known to modulate the activity of various cholesterol-metabolizing P450 enzymes. doi.org However, specific studies demonstrating these mechanisms for CYP39A1 are scarce. One study on Huntington's disease noted a discrepancy between protein and mRNA levels of a different hydroxylase, CYP46A1, suggesting that alterations in post-transcriptional regulation or protein turnover could be a factor, highlighting a potential area for future investigation for related enzymes. uow.edu.au

Advanced Research Methodologies for 7alpha,24 Dihydroxycholesterol Studies

In Vitro Enzymatic Activity Assays for Sterol Hydroxylases (e.g., CYP39A1, CYP7A1)

In vitro assays are fundamental for characterizing the enzymes responsible for the synthesis of 7alpha,24-dihydroxycholesterol. These assays typically involve incubating a purified or recombinant enzyme with its substrate and measuring the formation of the product.

CYP39A1: This enzyme, also known as oxysterol 7-alpha-hydroxylase, specifically catalyzes the 7α-hydroxylation of 24-hydroxycholesterol (B1141375) to form this compound. nih.govnih.gov In vitro studies have been crucial in establishing this substrate preference. nih.gov Assays are often performed using microsomes from cells expressing the recombinant CYP39A1 enzyme. nih.gov The reaction mixture includes the substrate, 24-hydroxycholesterol, and necessary cofactors like NADPH-cytochrome P450 reductase. uniprot.org The product, this compound, is then extracted and quantified, typically by gas chromatography-mass spectrometry (GC-MS). nih.gov

CYP7A1: While CYP7A1 is the rate-limiting enzyme in the classical bile acid synthesis pathway, converting cholesterol to 7α-hydroxycholesterol, its activity towards oxysterols is also of interest. nih.gov In vitro assays for CYP7A1 involve incubating the enzyme with cholesterol and measuring the production of 7α-hydroxycholesterol. nih.gov These assays have helped confirm that CYP7A1 is specific for cholesterol and does not significantly metabolize 24-hydroxycholesterol, highlighting the distinct roles of CYP7A1 and CYP39A1. nih.govnih.gov

A common method to monitor CYP7A1 activity involves measuring the formation of 7α-hydroxy-4-cholesten-3-one (C4), a stable intermediate in bile acid synthesis. nih.gov

EnzymePrimary SubstratePrimary ProductKey Function
CYP39A124-hydroxycholesterolThis compoundAlternative bile acid synthesis pathway nih.govnih.gov
CYP7A1Cholesterol7α-hydroxycholesterolClassical bile acid synthesis pathway nih.gov

Cellular Models for Investigating Oxysterol Biosynthesis and Metabolism

Cellular models provide a more complex system than in vitro assays to study the regulation of oxysterol pathways within a biological context. Various cell lines are employed to investigate the biosynthesis and metabolism of this compound and related compounds.

Hepatocellular Carcinoma Cell Lines (e.g., HepG2, SMMC-7721): These cells are frequently used to study hepatic lipid metabolism. For instance, overexpression of CYP39A1 in HepG2 and SMMC-7721 cells has been shown to inhibit cell viability, suggesting a role for this enzyme in liver cancer. nih.gov

Human Embryonic Kidney (HEK293) Cells: These cells are a versatile tool for overexpressing specific genes. Studies using HEK293 cells have demonstrated that overexpressing RORα, a nuclear receptor, leads to increased CYP39A1 mRNA and protein levels. mdpi.com

Neuroblastoma Cell Lines (e.g., SH-SY5Y): Given that the substrate for CYP39A1, 24-hydroxycholesterol, is primarily produced in the brain, neuroblastoma cells are relevant for studying its metabolism and effects. mdpi.com

Fibroblast and Carcinoma Cell Lines: Human diploid fibroblasts (HDF) and certain cancer cell lines like the human melanoma cell line SK-MEL-2 have been used to demonstrate the conversion of 25-hydroxycholesterol (B127956) to 7alpha,25-dihydroxycholesterol (B1664703). hmdb.ca In contrast, other cell lines such as the virus-transformed fibroblast line 90VA-VI and the colon carcinoma cell line WiDr did not show this 7α-hydroxylase activity. hmdb.ca

Fish Cell Lines: Cell lines from common carp (B13450389) brain have been used to quantify cholesterol and oxysterols, demonstrating the uptake of 25-hydroxycholesterol and its conversion to 7alpha,25-dihydroxycholesterol. researchgate.net

These cellular models allow researchers to manipulate gene expression, test the effects of various compounds, and dissect the signaling pathways involved in oxysterol metabolism.

Animal Models for Systemic and Organ-Specific Investigations (e.g., genetically modified mouse models)

Animal models, particularly genetically modified mice, are indispensable for understanding the systemic and organ-specific roles of this compound and the enzymes involved in its metabolism. nih.gov

CYP39A1 Knockout and Transgenic Mice: The development of mice lacking the Cyp39a1 gene has been instrumental in confirming its role in 24-hydroxycholesterol metabolism. nih.govmdpi.com These models have shown that in the absence of CYP39A1, the levels of its substrate, 24-hydroxycholesterol, are not elevated, suggesting the presence of compensatory pathways. nih.gov Conversely, transgenic mice overexpressing CYP39A1 could be used to investigate the consequences of increased this compound production.

CYP7A1 Knockout Mice: Mice with a disrupted Cyp7a1 gene have a complex phenotype and have been used to study the consequences of a deficient classical bile acid synthesis pathway. nih.govjci.org These models have shown an upregulation of the alternative pathway, highlighting the interplay between the two major routes of bile acid synthesis. jci.org

Akt/c-Met-induced HCC Mouse Model: This model of hepatocellular carcinoma has been used to show that CYP39A1 protein expression is lower in cancerous liver tissue compared to normal tissue, suggesting a potential role for this enzyme in liver cancer development. nih.govnih.gov

Animal ModelKey Genetic ModificationPrimary Research ApplicationRelevant Finding
Cyp39a1 Knockout MouseDeletion of the Cyp39a1 geneInvestigating the in vivo function of CYP39A1Absence of elevated 24-hydroxycholesterol levels, suggesting alternative metabolic routes. nih.gov
Cyp7a1 Knockout MouseDeletion of the Cyp7a1 geneStudying the impact of a deficient classical bile acid synthesis pathwayUpregulation of the alternative pathway for bile acid synthesis. jci.org
Akt/c-Met-induced HCC MouseInduced expression of Akt and c-Met oncogenesModeling hepatocellular carcinomaDecreased CYP39A1 expression in tumor tissue. nih.govnih.gov

Quantitative Analytical Techniques for Oxysterols in Biological Matrices

Accurate quantification of this compound and other oxysterols in biological samples like plasma, cerebrospinal fluid (CSF), and tissue homogenates is crucial for understanding their physiological and pathological roles.

Isotope dilution mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the gold standard for the quantitative analysis of oxysterols. This technique involves adding a known amount of a stable isotope-labeled internal standard (e.g., deuterated 24-hydroxycholesterol) to the sample. nih.gov The ratio of the unlabeled (endogenous) to the labeled (internal standard) analyte is then measured by the mass spectrometer, allowing for highly accurate and precise quantification that corrects for variations in sample extraction and ionization efficiency. nih.govnih.gov This method has been successfully applied to measure oxysterols in human serum and CSF. nih.govoncotarget.com

Enzyme-linked immunosorbent assays (ELISAs) are a high-throughput immunoassay technique used for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. While specific ELISA kits for this compound are not commonly cited, kits for its precursor, 24-hydroxycholesterol, and the enzymes involved in its metabolism are commercially available. ebiohippo.comassaygenie.comabcam.commybiosource.com These kits utilize specific antibodies to capture the target analyte. The detection is typically colorimetric, where the intensity of the color produced is proportional to the concentration of the analyte in the sample. ebiohippo.comassaygenie.com For example, a sandwich ELISA for CYP39A1 involves an antibody pre-coated onto a microplate that binds to CYP39A1 in the sample. ebiohippo.com A second, biotin-conjugated antibody specific for CYP39A1 is then added, followed by a streptavidin-HRP conjugate and a substrate solution to produce a measurable color change. ebiohippo.com

Molecular Biology and Genetic Approaches (e.g., gene cloning, site-directed mutagenesis, gene expression analysis)

Molecular biology and genetic techniques are fundamental to the study of this compound, allowing for the manipulation and analysis of the genes and proteins involved in its synthesis.

Gene Cloning and Expression: The cDNAs for both human and murine CYP39A1 have been cloned and expressed in host cells (e.g., CHO cells) to produce the recombinant enzyme for in vitro studies. nih.gov This has been essential for characterizing its enzymatic properties and substrate specificity. nih.gov Similarly, the cloning and expression of CYP7A1 have been pivotal in understanding its role in cholesterol metabolism. nih.gov

Site-Directed Mutagenesis: This technique allows researchers to make specific changes to the amino acid sequence of an enzyme. While specific examples for CYP39A1 are not detailed in the provided context, site-directed mutagenesis could be used to identify key amino acid residues involved in substrate binding and catalytic activity.

Gene Expression Analysis: Techniques like quantitative real-time PCR (qRT-PCR) and immunoblotting are used to measure the mRNA and protein levels of genes like CYP39A1 and CYP7A1 in different tissues and under various physiological conditions. For example, studies have shown that RORα overexpression in HEK293 cells increases CYP39A1 mRNA and protein levels. mdpi.com Furthermore, analysis of CYP39A1 expression in hepatocellular carcinoma tissues has revealed its downregulation in tumor samples. nih.govnih.gov

Future Perspectives and Unexplored Avenues in 7alpha,24 Dihydroxycholesterol Research

Elucidation of Additional Metabolic Enzymes and Uncharted Downstream Pathways

The established metabolic pathway for 7α,24-dihydroxycholesterol involves its formation from (24S)-hydroxycholesterol, a key metabolite for cholesterol efflux from the brain, catalyzed by the enzyme 24-hydroxycholesterol (B1141375) 7α-hydroxylase (CYP39A1) in the liver. nih.govuniprot.org This is a critical step in the acidic pathway of bile acid synthesis. nih.govresearchgate.net While CYP39A1 is recognized as the primary enzyme for this conversion, future research will likely focus on identifying other potential enzymes that may contribute to its synthesis or further metabolism. nih.govuniprot.org The existence of alternative or tissue-specific enzymes could reveal new layers of regulatory control over its production.

Furthermore, the downstream metabolic fate of 7α,24-dihydroxycholesterol beyond its established role as a precursor to bile acids like cholic acid and chenodeoxycholic acid remains an area ripe for exploration. nih.gov Investigating uncharted downstream pathways could uncover novel bioactive metabolites with unique physiological functions. These potential pathways might be particularly relevant in extrahepatic tissues where bile acid synthesis is not the primary metabolic endpoint. The identification of such metabolites and the enzymes responsible for their formation will be crucial for a complete understanding of the metabolic network surrounding 7α,24-dihydroxycholesterol.

Identification of Direct Receptor Interactions and Novel Signaling Mechanisms Specific to 7alpha,24-Dihydroxycholesterol

While some oxysterols are known to act as ligands for nuclear receptors and G-protein-coupled receptors (GPCRs), the specific receptor interactions of 7α,24-dihydroxycholesterol are not yet fully elucidated. mdpi.comencyclopedia.pubmdpi.com For instance, the related oxysterol, 7α,25-dihydroxycholesterol, is a known high-affinity ligand for the Epstein-Barr virus-induced gene 2 (EBI2), a GPCR involved in immune cell migration. mdpi.comnih.gov Another oxysterol, 24(S)-hydroxycholesterol, acts as a ligand for Liver X Receptors (LXRs) and an inverse agonist for RAR-related orphan receptors (RORα and RORγ). mdpi.compnas.org

A key area of future research will be to determine if 7α,24-dihydroxycholesterol directly binds to and activates its own specific set of receptors. This could include orphan nuclear receptors or GPCRs for which endogenous ligands have not yet been identified. The discovery of direct receptor interactions would open up new avenues for understanding its potential signaling roles in various cellular processes. Investigating these novel signaling mechanisms will be critical to understanding its specific biological effects, independent of its role in bile acid synthesis. For example, the orphan nuclear receptor RORα has been shown to regulate the expression of CYP39A1, the enzyme that produces 7α,24-dihydroxycholesterol, suggesting a potential feedback loop or cross-talk that warrants further investigation. researchgate.net

Comprehensive Understanding of its Distinct Contributions to Complex Physiological Processes

The primary recognized function of 7α,24-dihydroxycholesterol is its role in the hepatic clearance of 24-hydroxycholesterol that has effluxed from the brain. nih.govmdpi.com This process is vital for maintaining cholesterol homeostasis in the central nervous system. Dysregulation of this pathway has been implicated in neurodegenerative diseases such as Alzheimer's disease, where altered levels of brain-derived oxysterols are observed. mdpi.comresearchgate.net

Future research will aim to dissect the distinct contributions of 7α,24-dihydroxycholesterol to these and other complex physiological processes. For instance, its potential role in immune modulation is an emerging area of interest. Elevated levels of 7α,24-dihydroxycholesterol, along with other oxysterols, have been observed in the spinal cord of mice with experimental autoimmune encephalomyelitis, a model for multiple sclerosis. mdpi.com This suggests a potential involvement in neuroinflammation and immune cell trafficking within the central nervous system.

Furthermore, given the established roles of other oxysterols in regulating osteoblast differentiation and bone metabolism, exploring the specific effects of 7α,24-dihydroxycholesterol in bone homeostasis could reveal novel functions in skeletal biology. mdpi.comresearchgate.net A comprehensive understanding of its contributions will require in-depth studies using advanced animal models and analysis of human patient samples.

Development of Advanced Analytical and Imaging Technologies for Spatiotemporal Studies of Oxysterol Dynamics

A significant challenge in studying oxysterols, including 7α,24-dihydroxycholesterol, is their low physiological concentrations compared to cholesterol. aston.ac.uk This necessitates highly sensitive and specific analytical techniques for their accurate quantification in biological matrices.

Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant method for oxysterol analysis. mdpi.comresearchgate.netnih.gov Future advancements in this area will likely focus on improving detection limits, enabling the simultaneous quantification of a broader range of oxysterols and their metabolites, and developing high-throughput methods for large-scale clinical and research studies. researchgate.net

A particularly exciting frontier is the development of mass spectrometry imaging (MSI). nih.gov This technology allows for the visualization of the spatial distribution of molecules, including oxysterols, directly within tissue sections. nih.gov Applying advanced MSI techniques to study 7α,24-dihydroxycholesterol will provide unprecedented insights into its localization within specific cell types and subcellular compartments in tissues like the liver and brain. This spatiotemporal information is crucial for understanding its localized synthesis, transport, and function in both healthy and diseased states. Overcoming the challenges of ionizing neutral sterols for MSI will be a key step in realizing the full potential of this technology for oxysterol research. nih.gov

Q & A

Q. What is the biosynthetic pathway of 7alpha,24-dihydroxycholesterol, and how is it experimentally validated?

this compound is synthesized via the alternative bile acid pathway. 27-Hydroxycholesterol undergoes 7α-hydroxylation catalyzed by oxysterol 7α-hydroxylase (CYP7B1) to form 7alpha,27-dihydroxycholesterol. This intermediate is further modified by 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase to yield 7alpha,26-dihydroxy-4-cholesten-3-one, a precursor for chenodeoxycholic acid conjugates . Experimental validation typically involves isotope tracing, enzymatic activity assays (e.g., transfected CYP39A1 in HEK293 cells), and liquid chromatography–tandem mass spectrometry (LC-MS/MS) to detect intermediates .

Q. What analytical methods are used to characterize the structure of this compound?

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) are standard for structural elucidation. NMR identifies hydroxyl group positions (e.g., 7α vs. 7β configuration), while HR-MS confirms molecular mass (C₂₇H₄₆O₃, 418.34 g/mol) and fragmentation patterns. Database comparisons (e.g., LMSD: LMST04030174) provide additional validation . Deuterated analogs (e.g., 25,26,26,26,27,27,27-D7) are used in metabolic tracing studies to distinguish endogenous vs. exogenous sources .

Q. How is this compound detected and quantified in biological samples?

LC-MS/MS is the gold standard due to its sensitivity and specificity. Samples are extracted using solid-phase extraction (SPE), derivatized to enhance ionization (e.g., with Girard’s reagent T), and quantified against deuterated internal standards (e.g., D7-labeled analogs). Detection limits as low as 0.1 ng/mL have been reported in cell lysates and serum .

Advanced Research Questions

Q. How do genetic variants in CYP39A1 affect this compound metabolism, and how are these studied?

CYP39A1 catalyzes 24-hydroxylation of 7alpha-hydroxycholesterol. Rare variants (e.g., missense mutations) are studied via plasmid transfection in HEK293 cells, followed by incubation with 24(S)-hydroxycholesterol. Enzymatic activity is quantified by LC-MS/MS detection of this compound. Functional assays are paired with structural modeling (e.g., AlphaFold) to predict mutation effects on substrate binding .

Q. What experimental design considerations are critical for studying this compound’s role in bile acid homeostasis?

Key factors include:

  • Model systems : Primary hepatocytes or in vivo models (e.g., Cyp39a1⁻/⁻ mice) to assess pathway redundancy.
  • Isotopic labeling : Use of deuterated cholesterol to trace flux through alternative vs. classical pathways.
  • Endpoint selection : Measuring downstream bile acids (e.g., chenodeoxycholic acid) via LC-MS/MS and correlating with enzyme expression (qPCR/Western blot) .
  • Controls : Inclusion of CYP7A1 inhibitors to isolate the alternative pathway’s contribution .

Q. How can researchers resolve contradictions in reported this compound levels across studies?

Discrepancies often arise from:

  • Sample preparation : Incomplete SPE recovery or oxidation during extraction. Standardize protocols with antioxidants (e.g., BHT) and recovery checks using deuterated standards.
  • Analytical variability : Inter-lab differences in LC-MS/MS parameters. Harmonize methods via reference materials (e.g., NIST SRM 1950 plasma).
  • Biological variability : Diurnal rhythms or dietary effects. Control for these by fasting subjects and collecting samples at consistent times .

Q. What role does this compound play in regulating liver X receptor (LXR) signaling?

this compound is an LXR ligand, modulating cholesterol efflux and inflammation. Studies use luciferase reporter assays in LXR-transfected cells, with dose-response curves to determine EC₅₀ values. Competitor assays (e.g., with T0901317) confirm specificity. Knockout models (e.g., LXRα⁻/⁻ mice) further validate its role in gene regulation (e.g., ABCA1, SREBP1c) .

Q. What are the challenges in interpreting mass spectrometry data for this compound in complex matrices?

Key challenges include:

  • Isobaric interference : Differentiating this compound from isomers (e.g., 7alpha,25-dihydroxycholesterol) using orthogonal separation (e.g., HILIC vs. reversed-phase LC).
  • Ion suppression : Matrix effects in plasma/urine mitigated by SPE cleanup.
  • Quantification bias : Nonlinear calibration curves at low concentrations. Use weighted linear regression (1/x² weighting) and internal standard normalization .

Q. Methodological Standards & Best Practices

  • Reproducibility : Report retention times, mass transitions, and CVs for LC-MS/MS assays. Deposit raw data in repositories like MetaboLights .
  • Ethical compliance : For human studies, obtain IRB approval and document consent forms per HAW Hamburg guidelines .
  • Statistical rigor : Use mixed-effects models to account for biological replicates and avoid overfitting in small-sample studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7alpha,24-Dihydroxycholesterol
Reactant of Route 2
7alpha,24-Dihydroxycholesterol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.